3-Iodo-7-(2-propan-2-ylpyridin-4-yl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-7-(2-propan-2-ylpyridin-4-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-7-(2-propan-2-ylpyridin-4-yl)imidazo[1,2-a]pyridine typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. One common method is the radical reaction approach, which can be catalyzed by transition metals, metal-free oxidation, or photocatalysis . Another method involves microwave-assisted coupling with heterocyclic compounds such as pyrazole, imidazole, pyrrole, and indole .
Industrial Production Methods
Industrial production of this compound may involve multi-component reactions, condensation reactions, intramolecular cyclizations, and tandem reactions. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-7-(2-propan-2-ylpyridin-4-yl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: Metal-free oxidation can be used to functionalize the compound.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Substitution reactions, such as microwave-assisted coupling, can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Conditions may vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to optimize yield and purity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, microwave-assisted coupling can produce N-3-pyridinyl-substituted heterocyclic compounds .
Scientific Research Applications
3-Iodo-7-(2-propan-2-ylpyridin-4-yl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Iodo-7-(2-propan-2-ylpyridin-4-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity and leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds show in vitro anti-tuberculosis activity.
3-Iodopyridine: This compound undergoes similar microwave-assisted coupling reactions.
Uniqueness
3-Iodo-7-(2-propan-2-ylpyridin-4-yl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern and the presence of both iodine and isopropyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H14IN3 |
---|---|
Molecular Weight |
363.20 g/mol |
IUPAC Name |
3-iodo-7-(2-propan-2-ylpyridin-4-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H14IN3/c1-10(2)13-7-11(3-5-17-13)12-4-6-19-14(16)9-18-15(19)8-12/h3-10H,1-2H3 |
InChI Key |
NJYBXZIZEPBPNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CC(=C1)C2=CC3=NC=C(N3C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.